Non-Enzymatic Cyanide Detoxification vs. Thiosulfate
In the absence of the enzyme rhodanese, tetrathionate (1.0, 10.0, and 100.0 mM) produced a dose-dependent increase in thiocyanate from cyanide, while neither thiosulfate (1–100 mM) nor dithionite produced significant amounts of thiocyanate spontaneously [1]. The rhodanese-catalyzed reaction with thiosulfate as substrate exhibited a Km of 6.7 mM and Vmax of 0.67 µmol thiocyanate min⁻¹ mg⁻¹ protein; however, tetrathionate inhibited rhodanese at millimolar concentrations, indicating its antidotal effect relies on a direct, enzyme-independent mechanism that thiosulfate and dithionite lack [1].
| Evidence Dimension | Non-enzymatic thiocyanate (SCN⁻) production from cyanide |
|---|---|
| Target Compound Data | Tetrathionate: dose-dependent SCN⁻ increase at 1.0, 10.0, and 100.0 mM |
| Comparator Or Baseline | Sodium thiosulfate (1–100 mM): no significant SCN⁻; Sodium dithionite: negligible SCN⁻ |
| Quantified Difference | Tetrathionate produces SCN⁻ non-enzymatically; thiosulfate and dithionite do not at any tested concentration. |
| Conditions | Guinea pig liver homogenate; ferric thiocyanate complex measured at 460 nm; 37 °C |
Why This Matters
For laboratories procuring a cyanide antidote lead compound, the capacity for direct, enzyme-independent cyanide neutralization is a decisive functional advantage unavailable with thiosulfate or dithionite.
- [1] Baskin SI, Kirby SD. The effect of sodium tetrathionate on cyanide conversion to thiocyanate by enzymatic and non-enzymatic mechanisms. J Appl Toxicol. 1990;10(5):379-382. doi:10.1002/jat.2550100511. View Source
